molecular formula C22H24N4O6 B13867774 6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline

6-Methoxy-7-(3-morpholinopropoxy)-4-(5-nitropyridin-2-yloxy)quinoline

Cat. No.: B13867774
M. Wt: 440.4 g/mol
InChI Key: XZRZVZXRHSEGFV-UHFFFAOYSA-N
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Description

4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is a complex organic compound that features a morpholine ring, a quinoline moiety, and a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine typically involves multiple steps, starting with the preparation of the nitropyridine and quinoline intermediates. The nitropyridine can be synthesized through the reaction of pyridine with N₂O₅ in an organic solvent, followed by treatment with SO₂/HSO₃⁻ in water to yield 3-nitropyridine . The quinoline moiety can be synthesized through various methods, including the Skraup synthesis.

The final step involves the coupling of the nitropyridine and quinoline intermediates with morpholine. This can be achieved through a nucleophilic substitution reaction, where the morpholine attacks the electrophilic carbon of the quinoline moiety, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products

    Oxidation: Formation of 4-[3-[6-hydroxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.

    Reduction: Formation of 4-[3-[6-methoxy-4-(5-aminopyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving quinoline and pyridine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridine moieties. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine is unique due to its combination of a morpholine ring, a quinoline moiety, and a nitropyridine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H24N4O6

Molecular Weight

440.4 g/mol

IUPAC Name

4-[3-[6-methoxy-4-(5-nitropyridin-2-yl)oxyquinolin-7-yl]oxypropyl]morpholine

InChI

InChI=1S/C22H24N4O6/c1-29-20-13-17-18(14-21(20)31-10-2-7-25-8-11-30-12-9-25)23-6-5-19(17)32-22-4-3-16(15-24-22)26(27)28/h3-6,13-15H,2,7-12H2,1H3

InChI Key

XZRZVZXRHSEGFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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